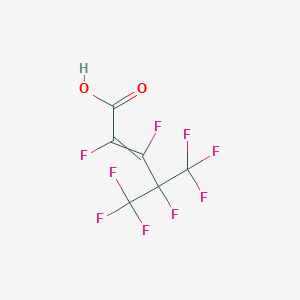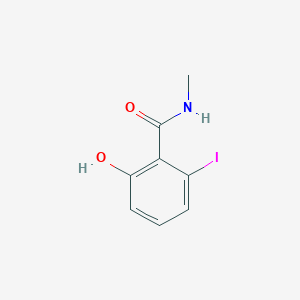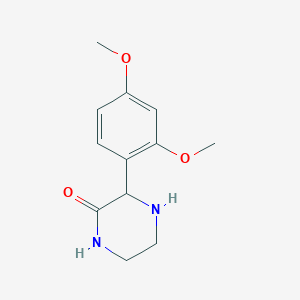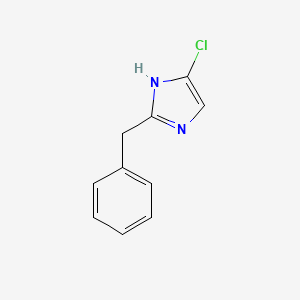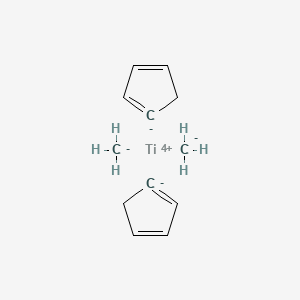
Bis-(cyclopentadienyl)-dimethyltitanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBr2
Cp2TiCl2+2MeLi→Cp2TiMe2+2LiCl
Industrial Production Methods
In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Titanium(IV) oxide and other titanium oxides.
Reduction: Titanium(III) complexes and other reduced titanium species.
Substitution: Various substituted titanium complexes depending on the substituent used.
Applications De Recherche Scientifique
Bis-(cyclopentadienyl)-dimethyltitanium(IV) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of bis-(cyclopentadienyl)-dimethyltitanium(IV) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound can interact with molecular targets such as DNA, leading to the formation of covalent bonds and the induction of apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by facilitating the transfer of electrons and promoting the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:
Bis-(cyclopentadienyl)-titanium(IV) dichloride: This compound has chlorine atoms instead of methyl groups and is commonly used in radical organic synthesis.
Bis-(cyclopentadienyl)-zirconium(IV) dichloride: Similar to the titanium compound but with zirconium, it is used in polymerization and hydroformylation reactions.
Bis-(cyclopentadienyl)-cobalt(II): This compound is used as a reducing agent and in the preparation of cobalt derivatives.
The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C12H16Ti |
|---|---|
Poids moléculaire |
208.12 g/mol |
Nom IUPAC |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
Clé InChI |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


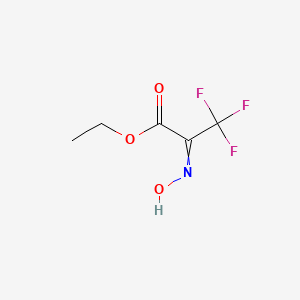
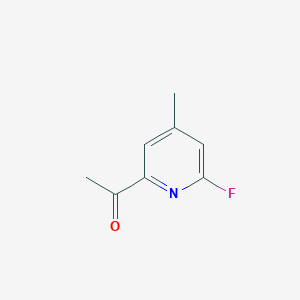
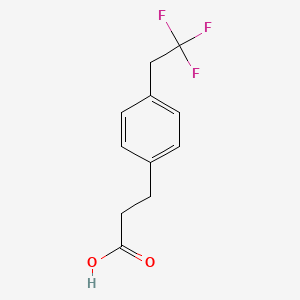

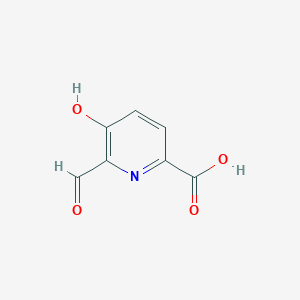
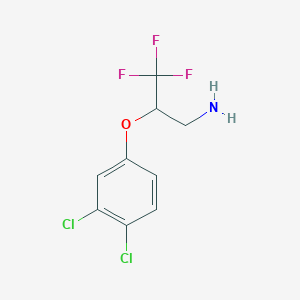
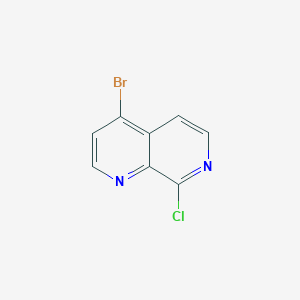

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
